1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea
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Overview
Description
1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a synthetic compound that belongs to the class of diaryl urea derivatives. This compound is characterized by the presence of a benzhydryl group and a thiophene moiety, which are known for their significant biological activities. The compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea typically involves a multi-step process. One common method starts with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with benzhydrylamine to form the intermediate product. This intermediate is subsequently treated with isocyanate to yield the final urea derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors involved in cell proliferation and survival. For example, it may bind to the active site of the vascular endothelial growth factor receptor (VEGFR), thereby blocking the signaling pathways that promote angiogenesis and tumor growth.
Comparison with Similar Compounds
Similar Compounds
Sorafenib: Another diaryl urea derivative with anticancer properties.
Regorafenib: A structurally similar compound used in cancer therapy.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor.
Uniqueness
1-Benzhydryl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is unique due to its specific structural features, such as the presence of the thiophene moiety, which imparts distinct biological activities. Its ability to selectively inhibit certain molecular targets makes it a promising candidate for further development in medicinal chemistry.
Properties
IUPAC Name |
1-benzhydryl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S2/c27-23(20-12-7-15-29-20)21-14-13-19(30-21)16-25-24(28)26-22(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-15,22H,16H2,(H2,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLWWPBSOVWGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NCC3=CC=C(S3)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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